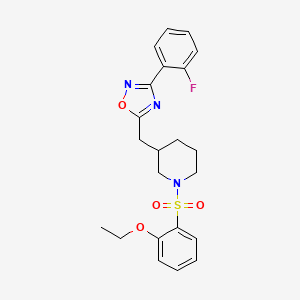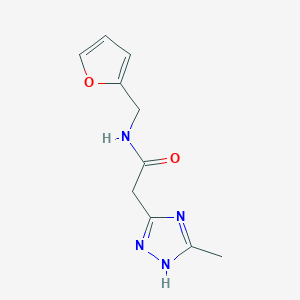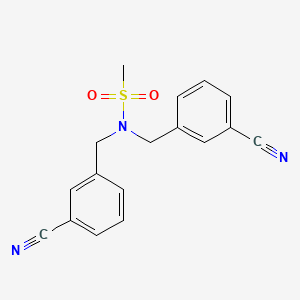![molecular formula C18H15Cl2N3OS B2730553 N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 893371-44-3](/img/structure/B2730553.png)
N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide information about its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and others.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds related to N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide have shown potential as anticonvulsants. A study by (Aktürk et al., 2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, demonstrating significant anticonvulsant activity against seizures induced by maximal electroshock. Another study by (Soyer et al., 2004) also focused on similar derivatives for evaluating anticonvulsant activity.
Antibacterial and Anti-enzymatic Potential
Research by (Siddiqui et al., 2014) involved the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds displayed potential antibacterial activity against various strains and moderate inhibitors of the α-chymotrypsin enzyme. The study by (Nafeesa et al., 2017) also supports the potential of related compounds in antibacterial and anti-enzymatic applications.
Antiprotozoal Activity
The study by (Pérez‐Villanueva et al., 2013) synthesized 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which demonstrated strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing the effectiveness of metronidazole.
Antimicrobial and Hemolytic Activities
Research led by (Aziz-Ur-Rehman et al., 2020) on 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives showed promising antibacterial, hemolytic, and thrombolytic activities. This indicates potential applications in treating cardiovascular diseases and bacterial infections.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Zukünftige Richtungen
This involves predicting or suggesting further studies that could be done with the compound based on its properties and uses.
Please consult a chemistry professional or database for specific information about your compound. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-4-2-3-5-16(12)23-9-8-21-18(23)25-11-17(24)22-13-6-7-14(19)15(20)10-13/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUXEKTXKLBAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
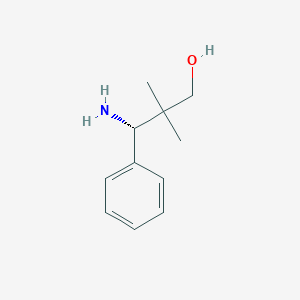
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)

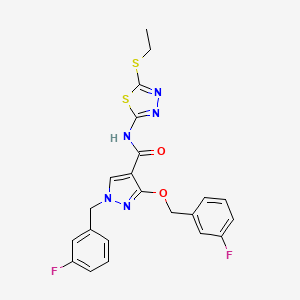
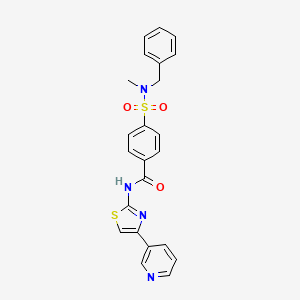
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
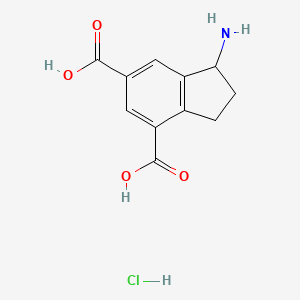
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)
